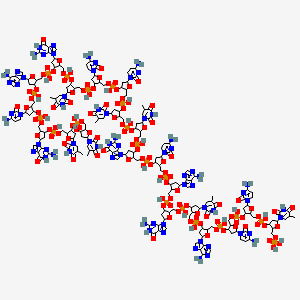

P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd” is a synthetic oligonucleotide sequence. This sequence is composed of deoxyribonucleotides, which are the building blocks of DNA. Each segment represents a specific deoxyribonucleotide: deoxythymidine (dThd), deoxycytidine (dCyd), deoxyadenosine (dAdo), and deoxyguanosine (dGuo). These sequences are crucial in various fields of scientific research, including genetics, molecular biology, and biotechnology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of oligonucleotides like “P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd” typically involves solid-phase synthesis. This method allows for the sequential addition of nucleotides to a growing chain anchored to a solid support. The process includes:

Deprotection: Removal of the protecting group from the 5’-hydroxyl group of the first nucleotide.

Coupling: Addition of the next nucleotide, which is activated by a coupling reagent.

Capping: Inactivation of any unreacted 5’-hydroxyl groups to prevent errors.

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

Cleavage and Deprotection: Removal of the oligonucleotide from the solid support and deprotection of the nucleotide bases.

Industrial Production Methods

Industrial production of oligonucleotides involves automated synthesizers that can produce large quantities with high precision. These machines follow the same basic steps as manual synthesis but on a larger scale and with greater efficiency. The process is monitored and controlled to ensure the purity and accuracy of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oligonucleotides can undergo various chemical reactions, including:

Oxidation: Conversion of phosphite triesters to phosphate triesters.

Reduction: Rarely used but can be applied to modify specific nucleotides.

Substitution: Introduction of modified nucleotides or functional groups.

Common Reagents and Conditions

Coupling Reagents: Tetrazole, benzotriazole, and other activators.

Oxidizing Agents: Iodine in water or pyridine.

Protecting Groups: Dimethoxytrityl (DMT) for the 5’-hydroxyl group, benzoyl, and isobutyryl for the bases.

Major Products

The primary product is the desired oligonucleotide sequence. Side products may include truncated sequences or sequences with incorrect nucleotide insertions, which are typically removed through purification processes such as high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

Oligonucleotides like “P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd” have numerous applications in scientific research:

Genetics: Used as probes or primers in DNA sequencing and polymerase chain reaction (PCR).

Molecular Biology: Employed in gene synthesis, gene editing, and studying gene expression.

Medicine: Applied in the development of antisense therapies, RNA interference (RNAi) treatments, and as diagnostic tools.

Industry: Utilized in the production of genetically modified organisms (GMOs) and in synthetic biology for the creation of novel biological systems.

Mecanismo De Acción

The mechanism of action of oligonucleotides depends on their specific application:

Antisense Therapy: Oligonucleotides bind to complementary mRNA sequences, blocking translation and reducing the production of target proteins.

RNA Interference: Small interfering RNAs (siRNAs) guide the RNA-induced silencing complex (RISC) to degrade target mRNA.

Gene Editing: Oligonucleotides can serve as templates for homologous recombination or as guides for CRISPR-Cas9 systems to introduce specific genetic modifications.

Comparación Con Compuestos Similares

Similar Compounds

Other Oligonucleotides: Similar sequences with different nucleotide compositions.

Peptide Nucleic Acids (PNAs): Synthetic polymers that mimic DNA or RNA but have a peptide backbone.

Locked Nucleic Acids (LNAs): Modified RNA nucleotides with increased binding affinity and stability.

Uniqueness

The uniqueness of “P-dThd-P-dCyd-P-dCyd-P-dAdo-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd-P-dCyd-P-dCyd-P-dThd-P-dGuo-P-dAdo-P-dCyd-P-dGuo-P-dThd-P-dThd” lies in its specific sequence, which determines its binding properties and functionality in various applications. Its precise design allows for targeted interactions with complementary nucleic acid sequences, making it a valuable tool in research and therapeutic contexts.

Propiedades

Fórmula molecular |

C194H249N67O125P20 |

|---|---|

Peso molecular |

6139 g/mol |

Nombre IUPAC |

[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[2-[[[2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-[[hydroxy-[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl]oxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] [3-[hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C194H249N67O125P20/c1-77-40-248(188(280)235-167(77)263)130-20-84(262)104(348-130)47-329-388(290,291)375-92-28-138(250-42-79(3)169(265)237-190(250)282)356-112(92)55-339-403(320,321)383-100-36-146(258-73-217-153-163(258)227-178(204)231-174(153)270)364-120(100)63-344-393(300,301)372-89-25-135(246-18-12-128(199)225-186(246)278)353-110(89)53-334-400(314,315)380-97-33-143(255-70-214-150-157(201)208-67-211-160(150)255)362-118(97)61-342-405(324,325)385-102-38-148(260-75-219-155-165(260)229-180(206)233-176(155)272)366-122(102)65-346-398(310,311)378-95-31-141(253-45-82(6)172(268)240-193(253)285)357-113(95)56-336-391(296,297)370-87-23-133(244-16-10-126(197)223-184(244)276)349-106(87)49-330-390(294,295)369-86-22-132(243-15-9-125(196)222-183(243)275)352-109(86)52-333-396(306,307)376-93-29-139(251-43-80(4)170(266)238-191(251)283)358-114(93)57-337-397(308,309)377-94-30-140(252-44-81(5)171(267)239-192(252)284)360-116(94)59-340-404(322,323)384-101-37-147(259-74-218-154-164(259)228-179(205)232-175(154)271)365-121(101)64-345-394(302,303)373-90-26-136(247-19-13-129(200)226-187(247)279)354-111(90)54-335-401(316,317)381-98-34-144(256-71-215-151-158(202)209-68-212-161(151)256)363-119(98)62-343-406(326,327)386-103-39-149(261-76-220-156-166(261)230-181(207)234-177(156)273)367-123(103)66-347-399(312,313)379-96-32-142(254-46-83(7)173(269)241-194(254)286)359-115(96)58-338-402(318,319)382-99-35-145(257-72-216-152-159(203)210-69-213-162(152)257)361-117(99)60-341-392(298,299)371-88-24-134(245-17-11-127(198)224-185(245)277)350-107(88)50-331-389(292,293)368-85-21-131(242-14-8-124(195)221-182(242)274)351-108(85)51-332-395(304,305)374-91-27-137(355-105(91)48-328-387(287,288)289)249-41-78(2)168(264)236-189(249)281/h8-19,40-46,67-76,84-123,130-149,262H,20-39,47-66H2,1-7H3,(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H2,195,221,274)(H2,196,222,275)(H2,197,223,276)(H2,198,224,277)(H2,199,225,278)(H2,200,226,279)(H2,201,208,211)(H2,202,209,212)(H2,203,210,213)(H,235,263,280)(H,236,264,281)(H,237,265,282)(H,238,266,283)(H,239,267,284)(H,240,268,285)(H,241,269,286)(H2,287,288,289)(H3,204,227,231,270)(H3,205,228,232,271)(H3,206,229,233,272)(H3,207,230,234,273) |

Clave InChI |

VQWNELVFHZRFIB-UHFFFAOYSA-N |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)OC6CC(OC6COP(=O)(O)OC7CC(OC7COP(=O)(O)OC8CC(OC8COP(=O)(O)OC9CC(OC9COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)OC1CC(OC1COP(=O)(O)O)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)N1C=CC(=NC1=O)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=CC(=NC1=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-6-(Benzyloxy)-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methyl-2-propyl]amino]ethyl]-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13383473.png)

![2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide](/img/structure/B13383483.png)

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate](/img/structure/B13383493.png)

![1,1'-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene](/img/structure/B13383498.png)

![[3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B13383501.png)

![9-Chloronaphtho[1,2-b]benzofuran](/img/structure/B13383514.png)

![4-(1,3-Benzodioxole-5-carbonyl)-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;4-benzoyl-7-benzyl-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclohexanecarbonyl)-8,8-dimethyl-5-propan-2-yl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-4-(cyclopentanecarbonyl)-5-(furan-2-yl)-8,8-dimethyl-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(4-methylbenzoyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one;7-benzyl-5-(furan-2-yl)-8,8-dimethyl-4-(2-phenylacetyl)-1,2,3,5-tetrahydropyrrolo[3,4-e][1,4]diazepin-6-one](/img/structure/B13383527.png)